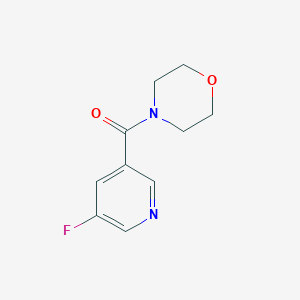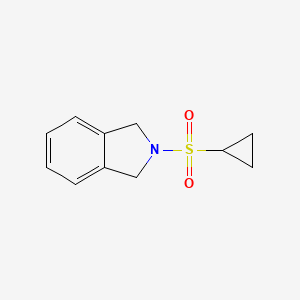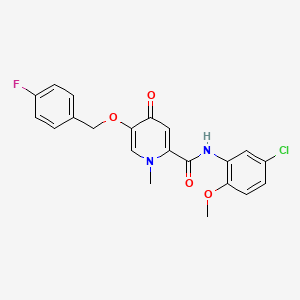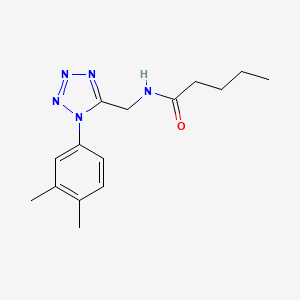
4-Methoxy-7-methyl-2-pyrrolidin-1-yl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Methoxy-7-methyl-2-pyrrolidin-1-yl-1,3-benzothiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine ring and other functional groups. The pyrrolidine ring can undergo various reactions, including ring-opening and ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine ring and other functional groups would affect properties such as solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
One area of research involves the synthesis and characterization of benzothiazole derivatives. For instance, the crystal structure of a closely related compound, 3-(4-methoxyphenyl)-1-methyl-pyrrolo[2,1-b] benzothiazole, was determined, highlighting the molecular backbone and providing insights into the structural properties of benzothiazole derivatives (Jia, 1998). Another study focused on the microwave synthesis of 1,4-dihydropyridines containing a benzothiazole moiety, showcasing an innovative approach to the synthesis of biologically significant compounds (Mithlesh et al., 2010).
Antimicrobial Activity
Research on benzothiazole derivatives also includes investigations into their antimicrobial properties. For example, the synthesis and antibacterial activity of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones were explored, showing promise in combating bacterial infections (S. Vartale et al., 2008). Similarly, a study on the synthesis and antimicrobial activity of new pyridine derivatives, including benzothiazole components, provided insights into the potential use of these compounds in antimicrobial treatments (N. Patel et al., 2011).
Antitumor and Antiproliferative Effects
Benzothiazole derivatives have been studied for their antitumor and antiproliferative effects. The structure-activity relationship of novel rhodacyanine dyes, including benzothiazole moieties, was investigated for their potential as antitumor agents, with some compounds identified as candidates for clinical trials (Kawakami et al., 1998). Another study reported the synthesis and antiproliferative effect of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells, demonstrating the potential of benzothiazole derivatives in cancer treatment (Kumar et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-7-methyl-2-pyrrolidin-1-yl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-9-5-6-10(16-2)11-12(9)17-13(14-11)15-7-3-4-8-15/h5-6H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHPJLYJDBVCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-7-methyl-2-pyrrolidin-1-yl-1,3-benzothiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2931020.png)

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2931025.png)
![5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2931026.png)
![Tert-butyl N-[(3R,4S)-4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]oxolan-3-yl]carbamate](/img/structure/B2931028.png)



![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2931036.png)

![Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2931038.png)
![1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid](/img/structure/B2931039.png)
![2-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2931040.png)
